molecular formula C13H10Cl3N B3036400 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline CAS No. 341008-38-6

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

Cat. No.: B3036400
CAS No.: 341008-38-6
M. Wt: 286.6 g/mol
InChI Key: MJWBTZKDFKVFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of chlorine atoms at the 2 and 6 positions on the aniline ring and a 4-chlorophenylmethyl group attached to the nitrogen atom. It is used in various chemical applications due to its unique structural properties.

Scientific Research Applications

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the production of dyes and herbicides , suggesting that their targets may be related to these applications.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline might interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Similar compounds have been noted for their anti-candida albicans activity , suggesting potential antimicrobial effects.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The results reported in recent studies demonstrate the efficacy of microwaves in the synthesis of heterocyclic compounds like 2-anilinopyrimidines as compared to the results obtained with conventional heating . This suggests that future research could explore the use of microwave-assisted synthesis for the production of similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 2,6-dichloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines from nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline is unique due to the specific positioning of chlorine atoms and the 4-chlorophenylmethyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific applications where other dichloroanilines may not be as effective.

Properties

IUPAC Name

2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N/c14-10-6-4-9(5-7-10)8-17-13-11(15)2-1-3-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWBTZKDFKVFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.